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(-)-4-epi-Alyxialactone

Catalog No.
S12741046
CAS No.
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-4-epi-Alyxialactone

Product Name

(-)-4-epi-Alyxialactone

IUPAC Name

6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3

InChI Key

DYRWCEDTDIXFOD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2C1COC(=O)C2CO)O

(-)-4-epi-Alyxialactone is a naturally occurring iridoid compound derived from various plant species, particularly those belonging to the family Rubiaceae. It has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by a cyclopentane ring and several functional groups, which contribute to its chemical properties and biological effects. Its molecular formula is C10H14O3C_{10}H_{14}O_3, and it exhibits a specific stereochemistry that influences its interactions with biological targets.

The chemical reactivity of (-)-4-epi-Alyxialactone is primarily attributed to its functional groups, which can participate in various organic reactions. Notably, it can undergo:

  • Ene Reactions: Involving the reaction of alkenes with compounds containing multiple bonds, which can lead to the formation of new carbon-carbon bonds.
  • Hydrolysis: The ester functionalities in the compound may undergo hydrolysis under acidic or basic conditions, resulting in the formation of corresponding acids and alcohols.
  • Reduction and Oxidation: The presence of carbonyl groups allows for potential reduction to alcohols or oxidation to acids, depending on the reagents used.

These reactions are essential for understanding the compound's synthetic pathways and potential modifications.

(-)-4-epi-Alyxialactone has demonstrated various biological activities, particularly in cytotoxic assays. Studies have shown that it exhibits moderate cytotoxicity against hepatocellular carcinoma cell lines such as HepG2 and Hep3B. The effective concentration (EC50) values indicate its potential as an anticancer agent, although further research is necessary to elucidate the underlying mechanisms of action and therapeutic efficacy . Additionally, other studies suggest that iridoids like (-)-4-epi-Alyxialactone may possess anti-inflammatory and antioxidant properties, contributing to their therapeutic potential.

The synthesis of (-)-4-epi-Alyxialactone can be achieved through several methods:

  • Natural Extraction: Isolated from plant sources using solvent extraction methods followed by chromatographic techniques.
  • Total Synthesis: Synthetic approaches have been developed that involve multi-step reactions, including cyclization and functional group transformations. For example, starting from simpler iridoid precursors, chemists can apply reactions such as aldol condensation or cyclopentane ring formation to construct the desired structure.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert readily available substrates into (-)-4-epi-Alyxialactone.

These methods highlight the versatility in obtaining this compound for research and application purposes.

(-)-4-epi-Alyxialactone has potential applications in:

  • Pharmaceuticals: Due to its cytotoxic properties, it may serve as a lead compound for developing new anticancer drugs.
  • Natural Products Research: As a representative of iridoid compounds, it contributes to studies on plant secondary metabolites and their health benefits.
  • Cosmetics: Its antioxidant properties may be harnessed in skincare formulations aimed at reducing oxidative stress on skin cells.

Interaction studies involving (-)-4-epi-Alyxialactone focus on its binding affinity to various biological targets. Preliminary research indicates that it may interact with cellular pathways involved in apoptosis and cell proliferation. Further investigations using molecular docking studies could provide insights into its mechanism of action at the molecular level.

Several compounds share structural similarities with (-)-4-epi-Alyxialactone, particularly within the iridoid class. These include:

  • Loganin: Another iridoid with notable biological activity but differing in stereochemistry and functional groups.
  • Alyxialactone: A closely related compound that differs by specific functional modifications.
  • Geniposide: An iridoid glycoside known for its anti-inflammatory effects but structurally distinct due to its sugar moiety.

Comparison Table

CompoundStructural FeaturesBiological Activity
(-)-4-epi-AlyxialactoneCyclopentane ring, carbonyl groupsModerate cytotoxicity
LoganinSimilar iridoid structureAntioxidant properties
AlyxialactoneAltered functional groupsVaries based on modifications
GeniposideIridoid glycosideAnti-inflammatory

The uniqueness of (-)-4-epi-Alyxialactone lies in its specific stereochemistry and potential selective cytotoxicity against cancer cells, distinguishing it from other similar compounds in terms of therapeutic applications.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

200.10485899 g/mol

Monoisotopic Mass

200.10485899 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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